molecular formula C12H12N2O3S B1305566 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid CAS No. 1033696-34-2

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid

Cat. No.: B1305566
CAS No.: 1033696-34-2
M. Wt: 264.3 g/mol
InChI Key: ZALCOFDLEUBSTK-UHFFFAOYSA-N
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Description

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazolidine ring and a phenyl group substituted with a cyanomethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Cyanomethoxy Group: The phenyl ring is functionalized with a cyanomethoxy group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanomethoxy group can be reduced to an amine or alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used to study the interactions of thiazolidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanomethoxy group can also participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Lacks the cyanomethoxy group, making it less versatile in terms of chemical reactivity.

    2-(2-Methoxy-phenyl)-thiazolidine-4-carboxylic acid: Similar structure but lacks the cyanide functionality, which can affect its biological activity.

Uniqueness

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is unique due to the presence of both the cyanomethoxy group and the thiazolidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(cyanomethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-5-6-17-10-4-2-1-3-8(10)11-14-9(7-18-11)12(15)16/h1-4,9,11,14H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALCOFDLEUBSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2OCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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